![molecular formula C10H17N5 B2965343 3-哌啶-4-基-5,6,7,8-四氢-[1,2,4]三唑并[4.3-a]吡嗪 CAS No. 1159522-56-1](/img/structure/B2965343.png)

3-哌啶-4-基-5,6,7,8-四氢-[1,2,4]三唑并[4.3-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

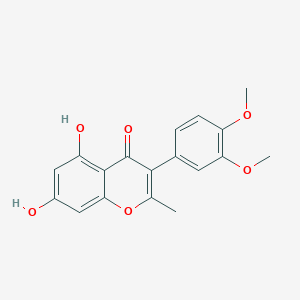

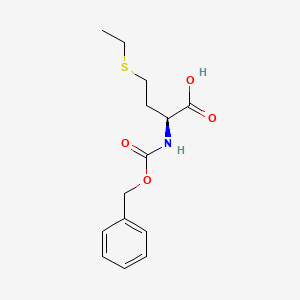

“3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the empirical formula C12H22Cl2N4 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves adding chlorobenzene and trifluoroacetic anhydride . The mixture is heated, methanesulfonic acid is added, and trifluoroacetic acid is distilled out . The mixture is allowed to react and undergoes reduced pressure concentration until the solution is dried . The pH is regulated to 12 and organic phases are separated out . Impurities are removed to obtain the final product .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [H]Cl. [H]Cl.N12C (C3CCNCC3)=NN=C1CCCCC2 . This represents the connectivity and arrangement of atoms in the molecule .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used as a building block in medicinal chemistry . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Physical and Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 293.24 . The compound’s MDL number is MFCD13186271 and its PubChem Substance ID is 329775941 .科学研究应用

抗糖尿病研究

Bindu、Vijayalakshmi 和 Manikandan (2019) 的一项研究探索了三唑并吡嗪-6-基取代哌嗪的合成,其中包括类似于 3-哌啶-4-基-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡嗪的化合物,以其作为抗糖尿病药物的潜力。他们研究了这些化合物对二肽基肽酶-4 (DPP-4) 抑制的活性,这是糖尿病治疗中的一个关键机制,还评估了它们的促胰岛素活性以及抗氧化特性 (Bindu, Vijayalakshmi, & Manikandan, 2019)。

抗菌活性

Patil 等人 (2021) 合成了两系列新的哌嗪衍生物,包括三唑并吡嗪衍生物,并评估了它们对各种细菌和真菌菌株的抗菌活性。这项研究表明了这些化合物在开发新的抗菌剂中的潜在应用 (Patil et al., 2021)。

心血管研究

佐藤等人 (1980) 在 1980 年进行的一项研究调查了与各种杂环系统(包括类似于 3-哌啶-4-基-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡嗪的结构)稠合的 1,2,4-三唑并[1,5-a]嘧啶的合成,用于冠状血管扩张和抗高血压活性。这项研究有助于了解此类化合物在心血管治疗中的潜在用途 (Sato et al., 1980)。

腺苷受体拮抗作用

Baraldi 等人 (2012) 研究了与 3-哌啶-4-基-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡嗪在结构上相关的吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶作为腺苷受体拮抗剂。这项研究对于治疗帕金森病等疾病具有重要意义,其中腺苷受体拮抗作用是一种关键的治疗策略 (Baraldi et al., 2012)。

未来方向

作用机制

Target of Action

The primary target of 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is the dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which help to regulate blood glucose levels. By inhibiting DPP-4, this compound helps to increase the levels of incretin hormones, leading to a decrease in blood glucose levels .

Mode of Action

3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine acts as a DPP-4 inhibitor . It binds to the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating incretin hormones. This results in increased levels of active incretins, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .

Biochemical Pathways

The action of 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine affects the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that are released in response to food intake. They enhance the secretion of insulin from pancreatic beta cells and suppress the release of glucagon from alpha cells. By inhibiting DPP-4, this compound prolongs the action of incretins, leading to improved regulation of glucose homeostasis .

Pharmacokinetics

They are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine’s action include increased levels of active incretins, enhanced insulin secretion, reduced glucagon release, and ultimately, decreased blood glucose levels . In addition, some studies suggest that it may have antiproliferative action against certain cancer cell lines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, the presence of other medications can potentially interact with this compound, influencing its effectiveness and metabolism .

属性

IUPAC Name |

3-piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10/h8,11-12H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLHMISDEKHVBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=C3N2CCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2965260.png)

![5-bromo-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2965267.png)

![3-(2-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2965274.png)

![2-[3-(Trifluoromethyl)pyrazol-1-yl]propanoyl chloride](/img/no-structure.png)

![N-(2-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965282.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2965283.png)